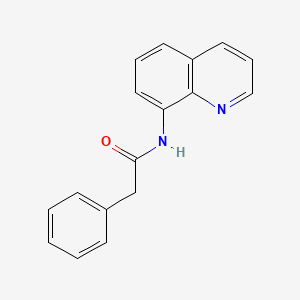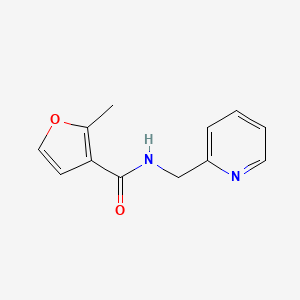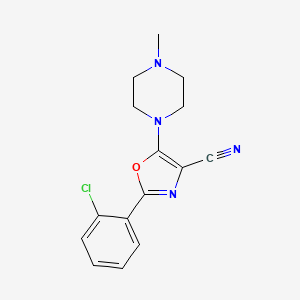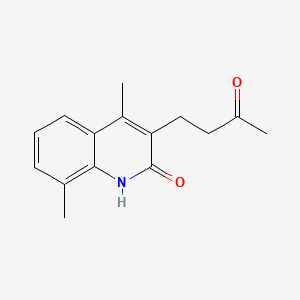![molecular formula C16H17N3O2 B5733128 N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
N-[3-(isobutyrylamino)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(isobutyrylamino)phenyl]nicotinamide, also known as IBPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IBPN is a derivative of nicotinamide, which is a form of vitamin B3.
Mécanisme D'action
The mechanism of action of N-[3-(isobutyrylamino)phenyl]nicotinamide is not fully understood, but it is believed to involve the activation of the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to increase NAD+ levels, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to improve glucose metabolism, reduce oxidative stress, and improve mitochondrial function. These effects may be beneficial for treating a range of diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(isobutyrylamino)phenyl]nicotinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to have low toxicity, which makes it a promising candidate for further study. However, one limitation of using N-[3-(isobutyrylamino)phenyl]nicotinamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-[3-(isobutyrylamino)phenyl]nicotinamide. One area of interest is the development of N-[3-(isobutyrylamino)phenyl]nicotinamide analogs that may have improved efficacy and specificity. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(isobutyrylamino)phenyl]nicotinamide and its potential applications in treating a range of diseases. Finally, studies are needed to investigate the safety and efficacy of N-[3-(isobutyrylamino)phenyl]nicotinamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-[3-(isobutyrylamino)phenyl]nicotinamide involves a series of chemical reactions starting with the reaction of 3-aminophenylboronic acid with isobutyryl chloride to produce N-(3-aminophenyl)isobutyramide. This compound is then reacted with nicotinoyl chloride to produce N-[3-(isobutyrylamino)phenyl]nicotinamide.
Applications De Recherche Scientifique
N-[3-(isobutyrylamino)phenyl]nicotinamide has been studied for its potential applications in cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, N-[3-(isobutyrylamino)phenyl]nicotinamide has been studied for its anti-inflammatory effects, which may be useful for treating inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(2)15(20)18-13-6-3-7-14(9-13)19-16(21)12-5-4-8-17-10-12/h3-11H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHHTHMNBCZIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(isobutyrylamino)phenyl]nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
methanone](/img/structure/B5733058.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)
